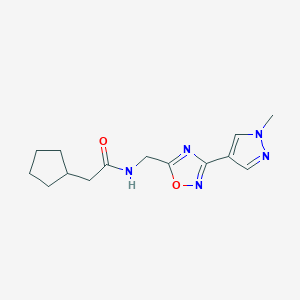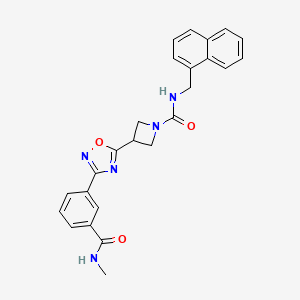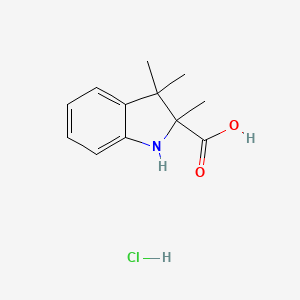
2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,3,3-Trimethyl-1H-indole-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2402828-70-8 . It has a molecular weight of 241.72 . It is typically in the form of a powder .
Physical And Chemical Properties Analysis
“this compound” is typically in the form of a powder . It has a molecular weight of 241.72 .Aplicaciones Científicas De Investigación
Indole Synthesis and Classification The study and classification of indole synthesis, including methods for preparing 2,3,3-Trimethyl-1H-indole and its derivatives, have been extensively reviewed. Indole alkaloids, like the one , are of significant interest due to their complex structure and potential biological activities. A comprehensive framework classifying all indole syntheses has been developed, highlighting the diversity in strategies employed to construct the indole nucleus. This classification aids in understanding the synthetic pathways and facilitates discovering both historical and contemporary approaches to indole construction, including 2,3,3-Trimethyl-1H-indole derivatives (Taber & Tirunahari, 2011).
Biocatalyst Inhibition by Carboxylic Acids Carboxylic acids' role as biocatalyst inhibitors highlights the importance of understanding their effects on microbial systems. This review emphasizes the impact of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are pivotal in fermentative production. The insights into metabolic engineering strategies to enhance microbial robustness against carboxylic acid inhibition are crucial for optimizing fermentation processes, potentially relevant for producing derivatives of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid (Jarboe et al., 2013).
Antioxidant Properties of Hydroxycinnamic Acids The antioxidant activities of hydroxycinnamic acids (HCAs), which share a structural resemblance to 2,3,3-Trimethyl-1H-indole-2-carboxylic acid, have been studied for their structure-activity relationships (SARs). These studies reveal the crucial role of structural features, such as unsaturated bonds and hydroxy groups, in determining antioxidant potency. Understanding these relationships can guide the synthesis of more effective antioxidant molecules, potentially applicable to derivatives of 2,3,3-Trimethyl-1H-indole-2-carboxylic acid for managing oxidative stress-related conditions (Razzaghi-Asl et al., 2013).
Organic Corrosion Inhibitors The application of carboxylic acids as organic corrosion inhibitors for industrial cleaning highlights their potential in protecting metals from acidic solutions. The study reviews the use of various organic acids, including the potential use of indole-2-carboxylic acid derivatives, in inhibiting metallic corrosion. These findings underscore the broad applicability of carboxylic acids beyond biological systems, extending to industrial and environmental protection (Goyal et al., 2018).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2,3,3-trimethyl-1H-indole-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c1-11(2)8-6-4-5-7-9(8)13-12(11,3)10(14)15;/h4-7,13H,1-3H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUQPXJRGOFWBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1(C)C(=O)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2402828-70-8 |
Source


|
| Record name | 2,3,3-trimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

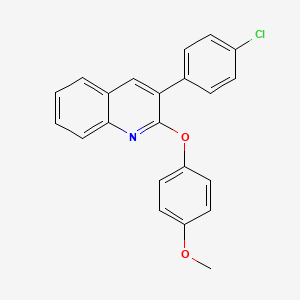

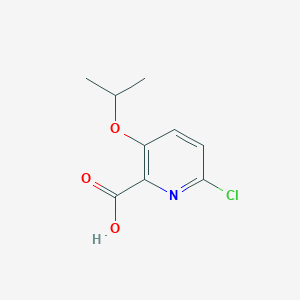
![6-(3-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

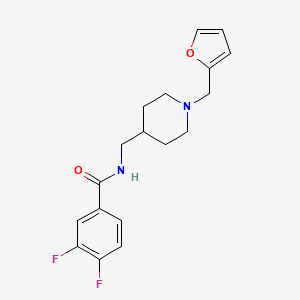
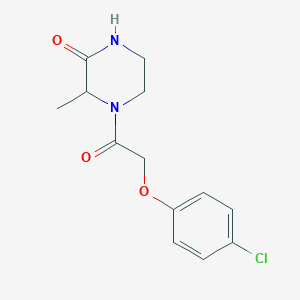
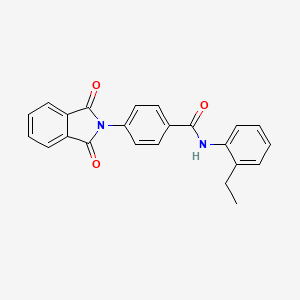
![6-(3-Chloro-4-methylphenyl)-4,7,8-trimethyl-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2646468.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2646469.png)
![2,6-difluoro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2646473.png)
